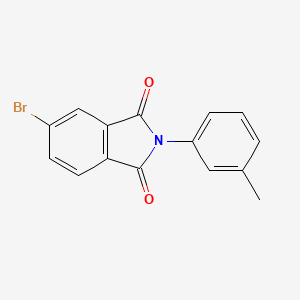

5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ブロモ-2-(m-トリル)イソインドリン-1,3-ジオンは、芳香環に臭素原子とメチル基が結合したイソインドリン核を特徴とする複素環式化合物です。

製造方法

合成経路と反応条件

5-ブロモ-2-(m-トリル)イソインドリン-1,3-ジオンの合成は、通常、芳香族第一級アミンと無水マレイン酸誘導体の縮合反応を含みます。 この反応は、イソインドリン-1,3-ジオン骨格の形成につながります 。 簡便な加熱と無溶媒反応によるイソインドリン-1,3-ジオン誘導体の製造方法も開発されています 。

工業的生産方法

イソインドリン-1,3-ジオン誘導体の工業的生産方法は、多くの場合、高収率と高純度を達成するために反応条件を最適化することに重点を置いています。 これらの方法には、反応と精製プロセスを促進するために、触媒、制御された温度、特定の溶媒の使用が含まれる場合があります 。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(m-tolyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . A green synthesis technique has also been developed, which involves simple heating and solventless reactions to produce isoindoline-1,3-dione derivatives .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes .

化学反応の分析

反応の種類

5-ブロモ-2-(m-トリル)イソインドリン-1,3-ジオンは、さまざまな化学反応を起こします。これには以下が含まれます。

置換反応: 適切な条件下で、臭素原子は他の官能基に置換される可能性があります。

酸化および還元反応: この化合物は酸化および還元反応を起こすことができ、異なる生成物の形成につながります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には以下が含まれます。

求核試薬: 置換反応の場合、アミンやチオールなどの求核試薬を使用できます。

酸化剤: 酸化反応には、過酸化水素や過マンガン酸カリウムなどの試薬が使用されます。

生成される主な生成物

これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では、さまざまな置換イソインドリン-1,3-ジオン誘導体が得られ、酸化および還元反応では、異なる酸化または還元された生成物が生成される可能性があります 。

科学的研究の応用

5-ブロモ-2-(m-トリル)イソインドリン-1,3-ジオンは、以下を含むいくつかの科学研究アプリケーションを持っています。

作用機序

5-ブロモ-2-(m-トリル)イソインドリン-1,3-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 さらに、この化合物のβ-アミロイド蛋白質凝集を阻害する能力は、アルツハイマー病の治療における潜在的な用途を示唆しています 。

類似の化合物との比較

類似の化合物

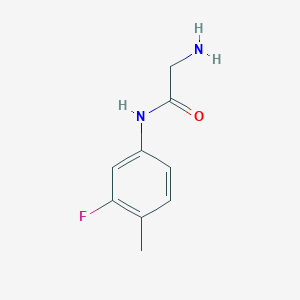

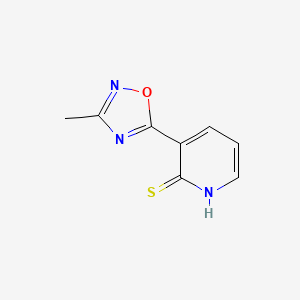

5-ブロモ-2-(m-トリル)イソインドリン-1,3-ジオンに類似した化合物には以下が含まれます。

独自性

芳香環に臭素原子とメチル基の両方が存在することで、他のイソインドリン-1,3-ジオン誘導体と区別され、そのユニークな特性に貢献しています 。

類似化合物との比較

Similar Compounds

Similar compounds to 5-Bromo-2-(m-tolyl)isoindoline-1,3-dione include:

Uniqueness

The presence of both a bromine atom and a methyl group on the aromatic ring differentiates it from other isoindoline-1,3-dione derivatives and contributes to its unique properties .

特性

CAS番号 |

82104-68-5 |

|---|---|

分子式 |

C15H10BrNO2 |

分子量 |

316.15 g/mol |

IUPAC名 |

5-bromo-2-(3-methylphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H10BrNO2/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15(17)19/h2-8H,1H3 |

InChIキー |

XUGPMRSPFSHQPL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B12494823.png)

![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12494829.png)

![5-{[4-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494831.png)

![6-hydroxy-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12494833.png)

![9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B12494852.png)

![Propyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12494857.png)

![1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12494863.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-2-ylglycinamide](/img/structure/B12494868.png)

![4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)

![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B12494896.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494898.png)

![3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12494901.png)